Lithium tetrachloropalladate(II) hydrate

Catalog No.
S1772987
CAS No.
123334-21-4
M.F
Cl4H2Li2OPd
M. Wt
280.115
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium tetrachloropalladate(II) hydrate

CAS Number

123334-21-4

Product Name

Lithium tetrachloropalladate(II) hydrate

IUPAC Name

dilithium;tetrachloropalladium(2-);hydrate

Molecular Formula

Cl4H2Li2OPd

Molecular Weight

280.115

InChI

InChI=1S/4ClH.2Li.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4

InChI Key

DPOUIQUPOAWKJL-UHFFFAOYSA-J

SMILES

[Li+].[Li+].O.Cl[Pd-2](Cl)(Cl)Cl

Catalyst for Cross-Coupling Reactions

One of the primary applications of lithium tetrachloropalladate(II) hydrate is as a catalyst in various cross-coupling reactions. These reactions are fundamental in organic synthesis, enabling the formation of carbon-carbon bonds between different organic molecules. Lithium tetrachloropalladate(II) hydrate is particularly effective in:

  • Suzuki-Miyaura cross-coupling reactions

    This reaction type couples a boronic acid or ester with a haloalkyl (X-alkyl) substrate to form a new C-C bond. Lithium tetrachloropalladate(II) hydrate serves as a versatile catalyst for this reaction, allowing the synthesis of complex organic molecules with high efficiency. [Source: Organic Syntheses()]

  • Heck reactions

    This reaction involves the coupling of an alkene (olefin) with an aryl or vinyl halide in the presence of a palladium catalyst. Lithium tetrachloropalladate(II) hydrate can be used as a catalyst for Heck reactions, enabling the introduction of unsaturated carbon-carbon bonds into organic molecules. [Source: Heck Reaction()]

The efficiency of lithium tetrachloropalladate(II) hydrate as a catalyst can be tuned by employing different ligands. Ligands are molecules that bind to the central palladium atom, influencing its reactivity. By selecting appropriate ligands, researchers can optimize the catalyst system for specific cross-coupling reactions.

Other Applications in Organic Synthesis

Beyond cross-coupling reactions, lithium tetrachloropalladate(II) hydrate finds use in other organic transformations. Some examples include:

  • Sonogashira coupling reaction

    This reaction couples a terminal alkyne with a vinyl or aryl halide to form a new C-C bond with a carbon-carbon triple bond. Lithium tetrachloropalladate(II) hydrate can be used as a catalyst for this reaction as well. [Source: Sonogashira coupling reaction()]

  • Hydroamination reactions

    These reactions involve the addition of an amine group (NH2) to an unsaturated carbon-carbon bond. Lithium tetrachloropalladate(II) hydrate can catalyze hydroamination reactions, providing a valuable tool for the synthesis of nitrogen-containing organic compounds. [Source: Hydroamination()]

Lithium tetrachloropalladate(II) hydrate is an inorganic compound with the molecular formula Cl4H2Li2OPd\text{Cl}_4\text{H}_2\text{Li}_2\text{OPd} and a molecular weight of approximately 280.13 g/mol. This compound consists of lithium, palladium, and chlorine, and typically appears as a colorless or yellow crystalline solid. It is known for its high purity and is available in various forms, including submicron and nanopowder variants .

Lithium tetrachloropalladate(II) hydrate itself likely does not have a specific mechanism of action in biological systems. Its significance lies in its potential as a precursor for other palladium-based catalysts that could be active in various reactions.

  • Palladium compounds: Palladium salts can be irritating to the skin, eyes, and respiratory system. They should be handled with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Chloride salts: Chloride salts are generally not highly toxic but can cause irritation upon contact.

Lithium tetrachloropalladate(II) hydrate is primarily utilized in catalytic reactions, particularly in organic synthesis. It can participate in various chemical transformations, including:

  • Cross-coupling reactions: It acts as a catalyst in the formation of carbon-carbon bonds.
  • Reduction reactions: The palladium center can facilitate the reduction of organic substrates.

The specific reaction mechanisms often depend on the reaction conditions and the substrates involved.

Lithium tetrachloropalladate(II) hydrate can be synthesized through several methods:

  • Direct Reaction: Combining lithium chloride with palladium chloride in an aqueous solution.
  • Hydrothermal Synthesis: Utilizing high temperature and pressure conditions to promote the reaction between lithium salts and palladium precursors.
  • Solvothermal Methods: Similar to hydrothermal synthesis but using organic solvents to facilitate the reaction.

These methods allow for the control of particle size and purity of the resulting compound.

Lithium tetrachloropalladate(II) hydrate has several important applications:

  • Catalysis: Widely used in organic synthesis as a catalyst for cross-coupling reactions.
  • Materials Science: Employed in the development of advanced materials due to its unique properties.
  • Electronics: Used in the production of electronic components where palladium's conductive properties are advantageous .

Interaction studies involving lithium tetrachloropalladate(II) hydrate focus on its reactivity with various substrates in catalytic processes. These studies help elucidate its role in facilitating chemical transformations and understanding its mechanism of action. Furthermore, research into its interactions with biological molecules could provide insights into its potential therapeutic applications.

Lithium tetrachloropalladate(II) hydrate shares similarities with other palladium-based compounds, including:

Compound NameMolecular FormulaKey Characteristics
Palladium(II) chloridePdCl2\text{PdCl}_2Commonly used catalyst; less soluble
Lithium chloroplatinateLi2PtCl6\text{Li}_2\text{PtCl}_6Similar structure; used in electronics
Palladium(II) acetatePd COCH3)2\text{Pd COCH}_3)_2Used in organic synthesis; more reactive

Lithium tetrachloropalladate(II) hydrate is unique due to its specific combination of lithium and palladium, which enhances its utility as a catalyst compared to other palladium compounds. Its ability to form stable complexes makes it particularly valuable in synthetic chemistry.

Dates

Modify: 2024-04-14

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